molecular formula BClH4N2 B14420744 1-Chloroboranediamine CAS No. 79855-43-9

1-Chloroboranediamine

Cat. No.: B14420744
CAS No.: 79855-43-9
M. Wt: 78.31 g/mol
InChI Key: AJOWZBGQCWDHHC-UHFFFAOYSA-N
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Description

1-Chloroboranediamine is a chemical compound that belongs to the class of boron-nitrogen compounds It is characterized by the presence of a boron atom bonded to a chlorine atom and two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloroboranediamine can be synthesized through several methods. One common approach involves the reaction of boron trichloride with ammonia or amine derivatives. The reaction typically occurs under controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions. The general reaction can be represented as follows:

BCl3+2NH3ClB(NH2)2+HCl\text{BCl}_3 + 2 \text{NH}_3 \rightarrow \text{ClB(NH}_2\text{)}_2 + \text{HCl} BCl3​+2NH3​→ClB(NH2​)2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Chloroboranediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boron-nitrogen oxides.

    Reduction: Reduction reactions can yield boron-nitrogen hydrides.

    Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides under basic conditions.

Major Products

The major products formed from these reactions include boron-nitrogen oxides, boron-nitrogen hydrides, and substituted boron-nitrogen compounds.

Scientific Research Applications

1-Chloroboranediamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-nitrogen bonds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and delivery systems.

    Industry: It is utilized in the production of advanced materials, such as boron-containing polymers and ceramics.

Mechanism of Action

The mechanism of action of 1-Chloroboranediamine involves its interaction with various molecular targets. The compound can form stable complexes with other molecules through boron-nitrogen bonding. These interactions can influence the reactivity and stability of the compound, making it useful in catalysis and material science.

Comparison with Similar Compounds

Similar Compounds

    1-Bromoboranediamine: Similar in structure but with a bromine atom instead of chlorine.

    1-Iodoboranediamine: Contains an iodine atom in place of chlorine.

    1-Fluoroboranediamine: Features a fluorine atom instead of chlorine.

Uniqueness

1-Chloroboranediamine is unique due to the specific reactivity of the chlorine atom, which can be selectively substituted or modified. This makes it a versatile compound in synthetic chemistry and materials science.

Properties

CAS No.

79855-43-9

Molecular Formula

BClH4N2

Molecular Weight

78.31 g/mol

InChI

InChI=1S/BClH4N2/c2-1(3)4/h3-4H2

InChI Key

AJOWZBGQCWDHHC-UHFFFAOYSA-N

Canonical SMILES

B(N)(N)Cl

Origin of Product

United States

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